Acetamide, 2-chloro-N-(2-fluorenyl)-
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Overview
Description
Acetamide, 2-chloro-N-(2-fluorenyl)- is a chemical compound with the molecular formula C15H12ClNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-fluorenyl group, and a chlorine atom is attached to the acetamide moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(2-fluorenyl)- typically involves the reaction of 2-fluorenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of Acetamide, 2-chloro-N-(2-fluorenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-(2-fluorenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol, with or without a catalyst.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used, often in the presence of a solvent like acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used, typically in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of N-substituted acetamides.
Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
Acetamide, 2-chloro-N-(2-fluorenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-(2-fluorenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may form adducts with DNA or proteins, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorenyl)acetamide: A similar compound where the chlorine atom is absent. It is known for its use in carcinogenesis studies.
2-Acetamidofluorene: Another related compound used in research on liver carcinogenesis.
Uniqueness
Acetamide, 2-chloro-N-(2-fluorenyl)- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where such properties are desired.
Properties
CAS No. |
41098-68-4 |
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Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
2-chloro-N-(9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12ClNO/c16-9-15(18)17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7,9H2,(H,17,18) |
InChI Key |
NUVOVGLJPQQVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCl |
Origin of Product |
United States |
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